Vapendavir-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

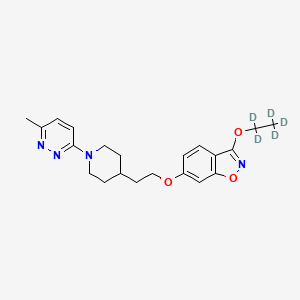

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H26N4O3 |

|---|---|

Molecular Weight |

387.5 g/mol |

IUPAC Name |

6-[2-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]-3-(1,1,2,2,2-pentadeuterioethoxy)-1,2-benzoxazole |

InChI |

InChI=1S/C21H26N4O3/c1-3-26-21-18-6-5-17(14-19(18)28-24-21)27-13-10-16-8-11-25(12-9-16)20-7-4-15(2)22-23-20/h4-7,14,16H,3,8-13H2,1-2H3/i1D3,3D2 |

InChI Key |

DKSVBVKHUICELN-WNWXXORZSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC1=NOC2=C1C=CC(=C2)OCCC3CCN(CC3)C4=NN=C(C=C4)C |

Canonical SMILES |

CCOC1=NOC2=C1C=CC(=C2)OCCC3CCN(CC3)C4=NN=C(C=C4)C |

Origin of Product |

United States |

Foundational & Exploratory

Vapendavir-d5: Chemical Structure, Properties, and Antiviral Mechanism

An In-depth Technical Guide to Vapendavir-d5

This compound is the deuterium-labeled form of Vapendavir, a potent antiviral agent. This document provides a comprehensive overview of its chemical structure, properties, and the mechanism of action of its parent compound, Vapendavir, targeting enteroviruses.

Chemical Properties and Structure

This compound is primarily utilized as an internal standard in analytical and pharmacokinetic research for the quantification of Vapendavir using mass spectrometry and liquid chromatography.[1] The deuterium labeling enhances the accuracy of these measurements.[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 3-(ethoxy-d5)-6-(2-(1-(6-methylpyridazin-3-yl)piperidin-4-yl)ethoxy)benzo[d]isoxazole | [1] |

| Synonyms | BTA 798-d5; 3-Ethoxy-6-[2-[1-(6-methyl-3-pyridazinyl)-4-piperidinyl]ethoxy]-1,2-benzisoxazole-d5 | [1][2] |

| Molecular Formula | C₂₁H₂₁D₅N₄O₃ | [1][2][3] |

| Molecular Weight | 387.49 g/mol | [1][2][3] |

| CAS Number | 2738376-73-1 | [2][4] |

| Purity | ≥99% deuterated forms (d₁-d₅) | [2][3] |

| Formulation | A solid | [2][3] |

| Solubility | Soluble in DMSO and Methanol | [2] |

| SMILES | CC1=CC=C(N=N1)N(CC2)CCC2CCOC3=CC=C(C(OC([2H])([2H])C([2H])([2H])[2H])=NO4)C4=C3 | [2] |

| InChI | InChI=1S/C21H26N4O3/c1-3-26-21-18-6-5-17(14-19(18)28-24-21)27-13-10-16-8-11-25(12-9-16)20-7-4-15(2)22-23-20/h4-7,14,16H,3,8-13H2,1-2H3/i1D3,3D2 | [2] |

| InChIKey | DKSVBVKHUICELN-WNWXXORZSA-N | [2] |

Antiviral Activity and Mechanism of Action

Vapendavir is a potent enteroviral capsid binder.[4] It targets a hydrophobic pocket within the viral capsid protein VP1, preventing the virus from uncoating and releasing its genetic material into the host cell, thus inhibiting viral replication.[5][6] This mechanism is common to other "WIN-compounds".[5] Vapendavir has demonstrated broad-spectrum activity against various enteroviruses, including human rhinoviruses (HRV) and enterovirus 71 (EV71).[5][7]

Quantitative Antiviral Activity Data

The antiviral efficacy of Vapendavir has been quantified against several enterovirus strains.

| Virus | Strain(s) | Assay | EC₅₀ | Source(s) |

| Enterovirus 71 (EV71) | Various clinical isolates | - | 0.5-1.4 µM | [4][8] |

| Enterovirus 71 (EV71) | Panel of 21 isolates | - | Average of 0.7 µM | [2] |

| Human Rhinovirus 2 (HRV2) | Laboratory strain | Cytopathic Effect (CPE) Assay | 1 ng/ml | [2] |

| Human Rhinovirus 14 (HRV14) | Laboratory strain | Cytopathic Effect (CPE) Assay | 5 ng/ml | [2] |

| Human Rhinovirus (HRV) | Panel of 39 clinical isolates | Cytopathic Effect (CPE) Assay | Median of 7.3 ng/ml | [2] |

Experimental Protocols

In Vitro Antiviral Activity Assay (CPE Reduction)

This protocol outlines a typical multicycle cytopathic effect (CPE) reduction assay used to determine the EC₅₀ of Vapendavir.

Methodology:

-

Cell Seeding: Plate a suitable host cell line (e.g., HeLa cells) in 96-well plates and incubate until a confluent monolayer is formed.

-

Compound Preparation: Prepare serial dilutions of Vapendavir in cell culture medium.

-

Infection: Aspirate the medium from the cells and infect with a specific multiplicity of infection (MOI) of the target virus (e.g., HRV, EV71).

-

Treatment: After a viral adsorption period, remove the virus inoculum and add the prepared dilutions of Vapendavir to the wells. Include untreated infected (virus control) and uninfected (cell control) wells.

-

Incubation: Incubate the plates at the optimal temperature for viral replication (e.g., 37°C).

-

CPE Evaluation: Monitor the plates daily for the appearance of viral CPE. After a set incubation period (e.g., 3-5 days), quantify cell viability using a suitable method, such as staining with crystal violet or using a tetrazolium-based assay (e.g., MTS).

-

Data Analysis: Calculate the percentage of CPE reduction for each compound concentration compared to the virus control. The EC₅₀ value, the concentration at which the compound inhibits 50% of the viral CPE, is determined using regression analysis.

In Vitro Resistance Selection

This protocol describes a general method for selecting for antiviral resistance in vitro.

Methodology:

-

Virus Propagation: Propagate the parental virus strain in the presence of a suboptimal concentration of Vapendavir (e.g., close to the EC₅₀).

-

Passaging: Harvest the virus from the culture showing CPE and use it to infect fresh cells with increasing concentrations of Vapendavir. This process is repeated for multiple passages.

-

Isolation of Resistant Virus: After several passages, virus populations that can replicate in the presence of high concentrations of Vapendavir are isolated.

-

Phenotypic Characterization: The resistance of the isolated virus is confirmed by performing a CPE reduction assay and comparing its EC₅₀ value to that of the wild-type virus.

-

Genotypic Characterization: The viral genome of the resistant isolates is sequenced, particularly the gene encoding the target protein (VP1 in this case), to identify mutations responsible for the resistance phenotype.[5][6]

Clinical Development

Vapendavir has been evaluated in clinical trials for the treatment of human rhinovirus infections, particularly in high-risk patient populations such as those with asthma or chronic obstructive pulmonary disease (COPD).[5][9][10][11] A Phase 2 study in COPD patients demonstrated that Vapendavir improved respiratory symptoms, shortened the duration of illness, and reduced viral loads.[9][10] These studies highlight the clinical potential of Vapendavir as a direct-acting antiviral for rhinovirus infections.[9][10]

References

- 1. veeprho.com [veeprho.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound - Cayman Chemical [bioscience.co.uk]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Comparative analysis of the molecular mechanism of resistance to vapendavir across a panel of picornavirus species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative analysis of the molecular mechanism of resistance to vapendavir across a panel of picornavirus species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Capsid Binder Vapendavir and the Novel Protease Inhibitor SG85 Inhibit Enterovirus 71 Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Altesa BioSciences Reports Positive Phase 2 Vapendavir Results in COPD Rhinovirus Study [synapse.patsnap.com]

- 10. Altesa BioSciences Details Positive Topline Vapendavir Results from Phase 2 Placebo-Controlled Rhinovirus Challenge Study in COPD Patients [prnewswire.com]

- 11. RCT of Vapendavir in Patients With COPD and Human Rhinovirus/Enterovirus Upper Respiratory Infection [ctv.veeva.com]

Vapendavir: A Technical Guide to its Mechanism of Action Against Picornaviruses

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vapendavir is a potent, orally bioavailable antiviral compound that demonstrates significant activity against a broad spectrum of picornaviruses, including human rhinoviruses (HRV) and enteroviruses. It belongs to a class of drugs known as capsid binders. The core mechanism of Vapendavir's action lies in its ability to bind to a specific hydrophobic pocket within the viral capsid protein VP1. This binding event stabilizes the viral capsid, thereby preventing the conformational changes required for viral entry into the host cell and the subsequent release of the viral genome. This technical guide provides an in-depth analysis of Vapendavir's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.

Mechanism of Action: Inhibition of Viral Entry

Picornavirus entry into a host cell is a multi-step process that begins with the attachment of the virus to specific receptors on the cell surface. This interaction triggers conformational changes in the viral capsid, leading to the formation of a pore through which the viral RNA is released into the cytoplasm.

Vapendavir disrupts this critical process at an early stage. It acts as a capsid binder, specifically targeting a hydrophobic pocket located beneath the "canyon" floor of the VP1 capsid protein. By occupying this pocket, Vapendavir stabilizes the capsid structure, making it rigid and preventing the conformational rearrangements necessary for uncoating and viral RNA release. This effectively traps the virus in a non-infectious state, halting the replication cycle before it can begin.

Quantitative In Vitro Antiviral Activity

The antiviral potency of Vapendavir has been quantified against a range of picornaviruses using cell-based assays. The 50% effective concentration (EC50) is a key parameter, representing the concentration of the drug that inhibits the viral cytopathic effect (CPE) by 50%.

| Virus Species | Strain(s) | Cell Line | Assay Type | EC50 (µM) | Reference |

| Enterovirus 71 (EV71) | Various genogroups (A, B, C) | Vero | CPE Reduction | 0.5 - 1.4 | |

| Enterovirus 71 (EV71) | Average of 21 isolates | Vero | CPE Reduction | 0.7 | |

| Human Rhinovirus 14 (HRV-14) | Wild-type | HeLa | CPE Reduction | Not explicitly stated, but resistance studies imply activity | |

| Human Rhinovirus 2 (HRV-2) | Wild-type | HeLa | CPE Reduction | Not explicitly stated, but resistance studies imply activity | |

| Poliovirus 1 (Sabin) | Wild-type | HeLa | CPE Reduction | Not explicitly stated, but resistance studies imply activity |

Experimental Protocols

Cytopathic Effect (CPE) Reduction Assay

This assay is a fundamental method for determining the in vitro antiviral activity of a compound by measuring its ability to protect cells from virus-induced death.

a. Materials:

-

Host cell line susceptible to the picornavirus of interest (e.g., HeLa, Vero)

-

Cell culture medium (e.g., MEM supplemented with FBS)

-

Picornavirus stock of known titer

-

Vapendavir stock solution (dissolved in DMSO)

-

96-well microtiter plates

-

Cell viability stain (e.g., Neutral Red, MTS)

-

Plate reader

b. Methodology:

-

Cell Seeding: Seed the 96-well plates with host cells at a density that will form a confluent monolayer within 24 hours.

-

Compound Preparation: Prepare serial dilutions of Vapendavir in cell culture medium.

-

Infection: When the cell monolayer is confluent, remove the growth medium and infect the cells with a predetermined multiplicity of infection (MOI) of the virus.

-

Treatment: Immediately after infection, add the different concentrations of Vapendavir to the wells. Include appropriate controls: virus-infected untreated cells (virus control), uninfected untreated cells (cell control), and a vehicle control (DMSO).

-

Incubation: Incubate the plates at the optimal temperature for viral replication (e.g., 37°C) for a period sufficient to observe significant CPE in the virus control wells (typically 3-5 days).

-

Quantification of CPE:

-

Remove the medium from the plates.

-

Add a solution of a cell viability stain (e.g., Neutral Red).

-

After an incubation period, wash the cells and then extract the dye.

-

Measure the absorbance of the extracted dye using a plate reader. The absorbance is directly proportional to the number of viable cells.

-

-

Data Analysis: Calculate the percentage of cell protection for each Vapendavir concentration relative to the cell and virus controls. The EC50 value is determined by regression analysis of the dose-response curve.

Mechanism of Resistance

As with many antiviral agents, picornaviruses can develop resistance to Vapendavir. This typically occurs through mutations in the gene encoding the VP1 capsid protein, which can alter the structure of the drug-binding pocket.

These mutations can reduce the binding affinity of Vapendavir, thereby diminishing its inhibitory effect. Studies have identified specific amino acid substitutions both within and outside the hydrophobic pocket that confer resistance.

| Virus Species | Amino Acid Substitution in VP1 | Location Relative to Binding Pocket | Reference |

| Human Rhinovirus 14 (HRV-14) | C199R/Y | In the pocket | |

| Poliovirus 1 (Sabin) | I194F | In the pocket | |

| Enterovirus D68 (EV-D68) | M252L, A156T | In the pocket | |

| Enterovirus D68 (EV-D68) | K167E | Outside the pocket | |

| Human Rhinovirus 2 (HRV-2) | G149C | Outside the pocket |

In Vitro Selection of Vapendavir-Resistant Viruses

The following workflow outlines the process for selecting and characterizing Vapendavir-resistant picornaviruses in a laboratory setting.

Synthesis and Characterization of Vapendavir-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Vapendavir-d5, a deuterated isotopologue of the antiviral drug Vapendavir. This document details the proposed synthetic pathway, purification methods, and analytical characterization techniques relevant to this compound. The information is intended to support research and development activities in the fields of antiviral drug discovery, pharmacokinetics, and metabolism.

Introduction to Vapendavir

Vapendavir is a potent, orally bioavailable antiviral agent that acts as a capsid binder, primarily targeting rhinoviruses and other enteroviruses.[1][2] By binding to a hydrophobic pocket in the viral capsid, Vapendavir prevents the virus from uncoating and releasing its genetic material into the host cell, thereby inhibiting viral replication.[3][4][5] Its mechanism of action is similar to other capsid inhibitors like pleconaril. Vapendavir has been investigated in clinical trials for the treatment of respiratory infections caused by rhinoviruses.[4]

The use of deuterated analogs of pharmaceutical compounds, such as this compound, is a common strategy in drug development. Deuterium labeling can alter the pharmacokinetic profile of a drug, often leading to a slower rate of metabolism and increased systemic exposure. This is due to the kinetic isotope effect, where the stronger carbon-deuterium bond is more resistant to enzymatic cleavage than a carbon-hydrogen bond. This compound can serve as a valuable tool for in vivo metabolic studies and as an internal standard for quantitative bioanalysis.

Synthesis of this compound

The synthesis of this compound can be achieved by modifying the established synthetic route of Vapendavir, incorporating deuterated starting materials. The Vapendavir molecule consists of three main fragments: a benzoxazole core, a piperidine linker, and a methylpyridazine moiety. Deuterium atoms can be strategically introduced into the molecule, with the ethyl group on the benzoxazole and the methyl group on the pyridazine being logical targets for creating a d5 analog (d2 on the ethyl group and d3 on the methyl group).

Proposed Synthetic Pathway

The proposed synthesis is a multi-step process involving the preparation of deuterated precursors followed by their coupling to form the final product.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Synthesis of Benzoxazoles_Chemicalbook [chemicalbook.com]

- 3. Vapendavir | C21H26N4O3 | CID 504457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Comparative analysis of the molecular mechanism of resistance to vapendavir across a panel of picornavirus species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative analysis of the molecular mechanism of resistance to vapendavir across a panel of picornavirus species - PubMed [pubmed.ncbi.nlm.nih.gov]

Vapendavir: An In-depth Technical Guide to its Antiviral Spectrum Against Enteroviruses

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antiviral activity of Vapendavir, a potent enteroviral capsid binder, against a range of enteroviruses. The document details its mechanism of action, summarizes its antiviral spectrum with quantitative data, outlines key experimental protocols for its evaluation, and discusses observed resistance mechanisms.

Mechanism of Action

Vapendavir is an orally bioavailable small molecule that belongs to a class of antiviral compounds known as capsid binders. Its mechanism of action involves targeting a hydrophobic pocket within the viral capsid protein VP1. By binding to this pocket, Vapendavir stabilizes the viral capsid, thereby preventing the conformational changes necessary for the virus to uncoat and release its RNA genome into the host cell. This inhibition of viral entry effectively halts the replication process at a very early stage.

Antiviral Spectrum of Vapendavir

Vapendavir has demonstrated a broad spectrum of activity against various enteroviruses, most notably Enterovirus 71 (EV71) and human rhinoviruses (HRV). Its efficacy, typically measured by the 50% effective concentration (EC50), varies across different species and even genogroups within the same species.

Table 1: In Vitro Antiviral Activity of Vapendavir against Enterovirus 71 (EV71)

| EV71 Genogroup | Average EC50 (μM) |

| A | 0.842 ± 0.325 |

| B2 | 0.671 ± 0.321 |

| B5 | 0.498 ± 0.236 |

| C2 | 0.957 ± 0.074 |

| C4 | 0.739 ± 0.248 |

| Data is presented as the mean ± standard deviation. |

Vapendavir efficiently inhibits the in vitro replication of a wide panel of 21 EV71 strains, with EC50 values generally ranging from 0.5 to 1.4 μM.

Table 2: Antiviral Activity of Vapendavir against Other Enteroviruses

| Virus | Strain/Isolate | EC50 (μM) |

| Human Rhinovirus 14 (HRV14) | Wild Type | 0.09 ± 0.01 |

| Human Rhinovirus 2 (HRV2) | Wild Type | Not explicitly quantified in the provided results, but active. |

| Enterovirus D68 (EV-D68) | CU70 | Active, but less effective than protease inhibitors. |

| Poliovirus 1 (PV1) | Sabin | Active. |

| Data is presented as the mean ± standard deviation where available. |

Vapendavir is also noted to have potent activity against 97% of tested rhinoviruses, which are a major cause of common colds and can lead to severe respiratory complications in vulnerable populations. Clinical trials are ongoing to evaluate its efficacy in patients with Chronic Obstructive Pulmonary Disease (COPD) experiencing rhinovirus-induced exacerbations.

Experimental Protocols

The evaluation of Vapendavir's antiviral activity and resistance profile involves standardized virological assays.

3.1. Antiviral Cytopathic Effect (CPE) Reduction Assay

This assay is a cornerstone for determining the in vitro efficacy of antiviral compounds.

-

Cell Seeding: Host cells susceptible to enterovirus infection (e.g., Vero, HeLa) are seeded in 96-well plates and incubated to form a monolayer.

-

Compound Dilution: Vapendavir is serially diluted to a range of concentrations.

-

Infection and Treatment: The cell monolayers are treated with the various concentrations of Vapendavir and subsequently infected with a known titer of the enterovirus being tested.

-

Incubation: The plates are incubated for a period that allows for multiple cycles of viral replication, typically 3 days, leading to observable cytopathic effects (CPE) in untreated control wells.

-

Quantification of Cell Viability: Cell viability is assessed using a colorimetric assay, such as the MTS assay, which measures mitochondrial activity in living cells. The absorbance is read, and the data is used to calculate the EC50 value, which is the concentration of the drug that protects 50% of the cells from virus-induced death.

3.2. In Vitro Resistance Selection Protocol

The emergence of drug resistance is a critical aspect of antiviral drug development.

-

Initial Culture: The enterovirus is cultured in the presence of a sub-optimal concentration of Vapendavir.

-

Passaging: The virus from the culture showing CPE is harvested and used to infect fresh cells with a slightly higher concentration of Vapendavir.

-

Stepwise Concentration Increase: This process is repeated for several passages (e.g., a 5-step protocol), gradually increasing the drug concentration to select for resistant viral populations.

-

Isolation and Characterization: Once a resistant population is established, individual viral clones are isolated.

-

Phenotypic and Genotypic Analysis: The resistant phenotype is confirmed by determining the EC50 of Vapendavir against the isolated virus. The viral genome, particularly the VP1 region, is sequenced to identify mutations responsible for the resistance.

Resistance Profile

A significant challenge for capsid-binding inhibitors is the potential for rapid development of viral resistance. For Vapendavir, resistance has been observed to arise from mutations in the VP1 capsid protein, both within and outside the drug-binding pocket.

Table 3: Vapendavir Resistance Mutations in Enteroviruses

| Virus | Mutation in VP1 | Location Relative to Binding Pocket |

| Human Rhinovirus 14 (HRV14) | C199R/Y | Lining the pocket |

| Poliovirus 1 (PV1) | I194F | Lining the pocket |

| Enterovirus D68 (EV-D68) | M252L, A156T | Lining the pocket |

| Enterovirus D68 (EV-D68) | K167E | Outside the pocket |

| Human Rhinovirus 2 (HRV2) | G149C | Outside the pocket |

| Source: |

Interestingly, some mutations, such as G149C in HRV2, can lead to a drug-dependent phenotype, where the virus requires the presence of the capsid binder for efficient replication, possibly because the drug stabilizes an otherwise less fit mutant capsid.

Vapendavir's Capsid-Binding Activity and Inhibition of Enterovirus 71: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enterovirus 71 (EV71), a member of the Picornaviridae family, is a significant causative agent of hand, foot, and mouth disease (HFMD), which can lead to severe neurological complications and fatalities in young children. The development of effective antiviral therapies is a critical unmet medical need. Vapendavir (BTA798) has emerged as a potent inhibitor of EV71 replication. This technical guide provides an in-depth overview of Vapendavir's mechanism of action, focusing on its capsid-binding activity. It includes a compilation of quantitative data on its antiviral efficacy, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of antiviral agents against EV71.

Introduction to Vapendavir and its Target: The EV71 Capsid

Enterovirus 71 is a non-enveloped, single-stranded RNA virus. Its icosahedral capsid is composed of four structural proteins: VP1, VP2, VP3, and VP4. A hydrophobic pocket within the VP1 protein is a crucial functional site. This pocket is naturally occupied by a lipid molecule, often referred to as a "pocket factor," which stabilizes the capsid. The displacement of this pocket factor is a critical step in the viral uncoating process, which releases the viral RNA into the host cell to initiate replication.

Vapendavir is a small molecule inhibitor that belongs to a class of compounds known as capsid binders. These molecules are designed to fit into the hydrophobic pocket of VP1 with high affinity, thereby preventing the conformational changes required for uncoating and subsequent genome release. By stabilizing the viral capsid, Vapendavir effectively halts the infection at an early stage.

Mechanism of Action: Capsid Binding and Inhibition of Uncoating

Vapendavir's primary mechanism of action against EV71 is the inhibition of viral uncoating through direct binding to the VP1 capsid protein.[1] It displaces the natural pocket factor, occupying the hydrophobic pocket and stabilizing the virion. This stabilization prevents the capsid from undergoing the necessary conformational changes required for the release of its RNA genome into the cytoplasm of the host cell.[2]

In silico docking studies have revealed that Vapendavir establishes stronger binding interactions within the EV71 capsid's hydrophobic pocket compared to other similar compounds like pleconaril, which is largely inactive against EV71.[3][4] This difference in binding affinity is attributed to Vapendavir's ability to form key interactions with amino acid residues deep within the pocket, effectively locking the capsid in a stable, non-infectious state.[4]

Quantitative Data on Antiviral Activity

Vapendavir has demonstrated potent and broad-spectrum activity against a range of EV71 isolates, including different genogroups. The 50% effective concentration (EC50) values, which represent the concentration of the drug that inhibits 50% of the viral cytopathic effect, are summarized in the table below.

| EV71 Strain/Genogroup | EC50 (µM) | Reference |

| Average of 21 isolates (Genogroups A, B, C) | 0.7 | [3] |

| Various Strains | 0.5 - 1.4 | [5] |

In contrast to Vapendavir, the capsid binder pleconaril shows no significant activity against EV71.[3][4]

Detailed Experimental Protocols

Cytopathic Effect (CPE) Reduction Assay with MTS Readout

This assay is a cornerstone for evaluating the antiviral activity of compounds against cytopathic viruses like EV71. It measures the ability of a compound to protect cells from virus-induced cell death.

Materials:

-

Human Rhabdomyosarcoma (RD) cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

-

EV71 virus stock of known titer

-

Vapendavir (or other test compounds)

-

96-well cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Cell Seeding: Seed RD cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 1 x 10^4 cells/well). Incubate at 37°C in a 5% CO2 atmosphere.

-

Compound Preparation: Prepare serial dilutions of Vapendavir in DMEM with 2% FBS.

-

Infection and Treatment:

-

Remove the growth medium from the cell monolayers.

-

Add the serially diluted Vapendavir to the wells in triplicate.

-

Include a "virus control" (cells with virus but no compound) and a "cell control" (cells with no virus and no compound).

-

Add EV71 at a multiplicity of infection (MOI) that causes complete CPE in the virus control wells within 3-4 days (e.g., 100 TCID50).

-

-

Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere until the virus control wells show approximately 90-100% CPE.

-

MTS Assay:

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the cell control and virus control.

-

The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

-

Thermostability Shift Assay

This assay assesses the ability of a compound to stabilize the viral capsid against thermal denaturation. Increased thermal stability in the presence of a compound is indicative of binding.

Materials:

-

Purified EV71 virions

-

Vapendavir

-

SYPRO Orange dye

-

Real-time PCR instrument with a thermal ramping capability

-

Appropriate buffer (e.g., PBS)

Procedure:

-

Reaction Setup: In a 96-well PCR plate, prepare reaction mixtures containing purified EV71 virions, SYPRO Orange dye, and varying concentrations of Vapendavir. Include a no-compound control.

-

Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to ramp the temperature from a baseline (e.g., 25°C) to a high temperature (e.g., 95°C) with a slow ramp rate (e.g., 1°C/minute).

-

Fluorescence Monitoring: Monitor the fluorescence of SYPRO Orange continuously during the temperature ramp. As the capsid denatures, hydrophobic regions become exposed, leading to an increase in SYPRO Orange fluorescence.

-

Data Analysis:

-

Plot fluorescence intensity against temperature.

-

The melting temperature (Tm) is the temperature at which the fluorescence is at its midpoint of the transition.

-

A significant increase in the Tm in the presence of Vapendavir compared to the control indicates stabilization of the capsid due to binding.

-

In Silico Molecular Docking

Molecular docking simulations provide insights into the binding mode and interactions between Vapendavir and the EV71 VP1 pocket at an atomic level.

Software:

-

Molecular graphics software (e.g., PyMOL, Chimera)

-

AutoDock Vina

Procedure:

-

Receptor and Ligand Preparation:

-

Obtain the crystal structure of the EV71 capsid (e.g., from the Protein Data Bank).

-

Prepare the VP1 protein structure by removing water molecules, adding polar hydrogens, and assigning charges.

-

Generate a 3D structure of Vapendavir and optimize its geometry.

-

-

Grid Box Definition: Define a grid box that encompasses the hydrophobic binding pocket within VP1.

-

Docking Simulation: Run the AutoDock Vina simulation to dock Vapendavir into the defined binding pocket. Vina will explore different conformations and orientations of the ligand and score them based on a predicted binding affinity.

-

Analysis of Results:

-

Analyze the predicted binding poses and their corresponding binding energies.

-

Visualize the top-ranked poses in a molecular graphics program to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) between Vapendavir and the amino acid residues of the VP1 pocket.

-

Selection and Characterization of Resistant Mutants

This protocol is used to identify viral mutations that confer resistance to an antiviral compound, which is crucial for understanding the drug's mechanism of action and potential for clinical resistance.

Procedure:

-

Resistance Selection:

-

Infect RD cells with EV71 in the presence of a sub-inhibitory concentration of Vapendavir (e.g., at or slightly above the EC50).

-

Passage the virus serially in the presence of gradually increasing concentrations of Vapendavir.

-

Monitor for the emergence of a virus population that can replicate efficiently at higher drug concentrations, as evidenced by the development of CPE.

-

-

Isolation and Characterization of Resistant Virus:

-

Isolate the resistant virus population through plaque purification.

-

Determine the EC50 of Vapendavir against the resistant isolate to confirm the resistance phenotype.

-

-

Genotypic Analysis:

-

Extract viral RNA from the resistant isolate.

-

Perform reverse transcription PCR (RT-PCR) to amplify the VP1 coding region.

-

Sequence the amplified DNA and compare it to the wild-type virus sequence to identify mutations.

-

Resistance to Vapendavir

Studies on Vapendavir resistance in other enteroviruses, and similar capsid binders in EV71, have identified mutations in the VP1 protein. These mutations are typically located within or near the drug-binding pocket and are thought to reduce the binding affinity of the compound, thereby allowing the virus to uncoat and replicate in the presence of the drug. For EV71, mutations at residues I113 and V123 in VP1 have been identified to confer resistance to capsid-binding inhibitors.[6]

Conclusion

Vapendavir is a potent inhibitor of EV71 replication, acting through a well-defined mechanism of capsid binding and stabilization. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and development of Vapendavir and other capsid-binding inhibitors as potential therapeutics for EV71 infections. Understanding the molecular details of its interaction with the viral capsid and the mechanisms of resistance will be crucial for the successful clinical application of this class of antiviral agents.

References

- 1. jmc.ac.il [jmc.ac.il]

- 2. Thermal shift assay - Wikipedia [en.wikipedia.org]

- 3. The Capsid Binder Vapendavir and the Novel Protease Inhibitor SG85 Inhibit Enterovirus 71 Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lirias.kuleuven.be [lirias.kuleuven.be]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Potent antiviral agents fail to elicit genetically-stable resistance mutations in either enterovirus 71 or Coxsackievirus A16 - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Research on Vapendavir and its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vapendavir is a clinical-stage antiviral agent that has demonstrated potent in vitro activity against a broad spectrum of human rhinoviruses (HRVs), the primary causative agents of the common cold. As a member of the "capsid binder" class of antivirals, Vapendavir's mechanism of action involves the inhibition of viral entry into host cells. This technical guide provides an in-depth overview of the early-stage research on Vapendavir and its analogues, such as pirodavir and pleconaril. It includes a summary of their antiviral activity, detailed experimental protocols for key in vitro assays, and a visualization of the targeted viral pathway. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of antiviral therapeutics.

Introduction

Human rhinoviruses (HRVs) are a major cause of upper respiratory tract infections and can lead to serious complications in individuals with underlying respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Vapendavir is an orally bioavailable small molecule that targets the viral capsid of rhinoviruses and other enteroviruses, preventing the virus from uncoating and releasing its genetic material into the host cell. This mechanism of action offers a promising strategy for the treatment of HRV infections. This guide will delve into the preclinical data and methodologies used to evaluate Vapendavir and its structural analogues.

Mechanism of Action: Capsid Binding and Inhibition of Viral Entry

Vapendavir and its analogues are classified as capsid-binding agents. They function by inserting into a hydrophobic pocket within the viral protein 1 (VP1) of the picornavirus capsid. This binding stabilizes the capsid, preventing the conformational changes necessary for viral uncoating and the subsequent release of the viral RNA genome into the cytoplasm of the host cell. In some instances, these compounds may also interfere with the attachment of the virus to host cell receptors.[1][2]

The following diagram illustrates the inhibition of the viral entry and uncoating pathway by Vapendavir.

Quantitative Data: Antiviral Activity of Vapendavir and Analogues

The antiviral efficacy of Vapendavir and its analogues is typically quantified by determining their 50% effective concentration (EC50), which is the concentration of the compound that inhibits the viral cytopathic effect (CPE) or plaque formation by 50%. The following tables summarize the in vitro antiviral activity of Vapendavir, Pirodavir, and Pleconaril analogues against various rhinovirus and enterovirus serotypes.

Table 1: Antiviral Activity of Vapendavir

| Virus Serotype | Cell Line | Assay Type | EC50 (µM) | Reference |

| Enterovirus 71 (EV71) | Various | CPE Reduction | ~0.7 | [3] |

| Rhinovirus (HRV) | - | - | Potent Activity | [4] |

Table 2: Antiviral Activity of Pirodavir

| Virus Serotype | Cell Line | Assay Type | EC50/EC80 | Reference |

| 100 Rhinovirus Serotypes | - | - | EC80 = 0.064 µg/mL | [5] |

| 16 Enteroviruses | - | - | EC80 = 1.3 µg/mL | [5] |

| Rhinovirus 14 | HeLa | CPE Reduction | - | [6] |

| Both Group A and B HRVs | - | - | High Activity | [5] |

Table 3: Antiviral Activity of Pleconaril and its Analogues

| Compound | Virus Serotype | Cell Line | EC50 (µM) | Reference |

| Pleconaril | Coxsackievirus B3 (Nancy) | - | - | [7] |

| Pleconaril Analogue (Compound 26) | Enterovirus D68 (EV-D68) | - | 0.017 | [8] |

| Pleconaril Analogue | Coxsackievirus B3 (Nancy) | - | SI > 20 to > 200 | [7] |

| Pleconaril/Pirodavir-like compounds | Various Enteroviruses | - | Potent Activity | [6] |

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to evaluate the antiviral activity of Vapendavir and its analogues.

Cytopathic Effect (CPE) Reduction Assay

This assay determines the ability of a compound to protect cells from the destructive effects of viral infection.

-

Host cell line susceptible to the virus (e.g., HeLa, MRC-5)

-

Cell culture medium (e.g., MEM, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Virus stock of known titer

-

Test compounds (Vapendavir and analogues) dissolved in a suitable solvent (e.g., DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Neutral Red dye

-

Solubilization buffer (for MTT assay) or Desstain solution (for Neutral Red assay)

-

Microplate reader

-

Cell Seeding: Seed a 96-well plate with host cells at a density that will result in a confluent monolayer after 24 hours of incubation.[9]

-

Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells.[10]

-

Treatment: After 24 hours of cell incubation, remove the growth medium and add the compound dilutions to the respective wells. Include cell control (no virus, no compound) and virus control (virus, no compound) wells.

-

Infection: Add the virus suspension to all wells except the cell control wells at a pre-determined multiplicity of infection (MOI).

-

Incubation: Incubate the plate at the optimal temperature and CO2 concentration for the virus and cell line for a period sufficient to observe significant CPE in the virus control wells (typically 2-5 days).[9]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.[11]

-

Solubilization: Carefully remove the medium and add a solubilization buffer to dissolve the formazan crystals.[11]

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[4][12]

Plaque Reduction Assay

This assay is a more direct measure of a compound's ability to inhibit the production of infectious virus particles.

-

Host cell line susceptible to the virus

-

Cell culture medium

-

Virus stock of known titer

-

Test compounds

-

6-well or 12-well cell culture plates

-

Agarose or methylcellulose overlay medium

-

Crystal violet or Neutral Red staining solution

-

Fixative solution (e.g., formaldehyde)

-

Cell Seeding: Seed cells in multi-well plates to form a confluent monolayer.

-

Compound and Virus Incubation: In separate tubes, pre-incubate serial dilutions of the test compound with a known amount of virus (e.g., 100 plaque-forming units, PFU) for 1-2 hours.[13][14]

-

Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1-2 hours.[14]

-

Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium containing agarose or methylcellulose. This restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized plaques.[14][15]

-

Incubation: Incubate the plates for a period sufficient for plaques to develop (typically 3-7 days).

-

Staining: Fix the cells with a fixative solution and then stain with crystal violet or neutral red. The viable cells will take up the stain, while the areas of dead or lysed cells (plaques) will remain clear.[16]

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.[17]

Structure-Activity Relationship (SAR) Studies

SAR studies on Vapendavir analogues have been conducted to optimize their antiviral activity and pharmacokinetic properties. These studies involve synthesizing and testing a series of structurally related compounds to identify the chemical moieties responsible for their biological activity. For instance, modifications to the linker and isoxazole rings of pleconaril have been explored to improve its efficacy against a broader range of enteroviruses.[7][18][19]

Conclusion

Early-stage research on Vapendavir and its analogues has established them as potent inhibitors of a wide range of rhinoviruses and other enteroviruses. Their mechanism of action, which involves binding to and stabilizing the viral capsid to prevent uncoating, is a well-validated antiviral strategy. The in vitro assays detailed in this guide provide a robust framework for the continued evaluation and development of this promising class of antiviral agents. Further research, including in vivo efficacy and safety studies, will be crucial in determining the clinical potential of Vapendavir and its next-generation analogues.

References

- 1. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 2. Intranasal pirodavir (R77,975) treatment of rhinovirus colds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Capsid Binder Vapendavir and the Novel Protease Inhibitor SG85 Inhibit Enterovirus 71 Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A comprehensive procedure for antiviral inhibitor discovery using EV71 as an example - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro activity of pirodavir (R 77975), a substituted phenoxy-pyridazinamine with broad-spectrum antipicornaviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro characterisation of a pleconaril/pirodavir-like compound with potent activity against rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Evolution of Pleconaril: Modified O-Alkyl Linker Analogs Have Biological Activity towards Coxsackievirus B3 Nancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Evaluation of Antiviral Activity of Gemcitabine Derivatives against Influenza Virus and Severe Acute Respiratory Syndrome Coronavirus 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bio.libretexts.org [bio.libretexts.org]

- 14. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

- 15. Double-Layer Plaque Assay for Quantification of Enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. biorxiv.org [biorxiv.org]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantitative Analysis of Vapendavir in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantification of Vapendavir in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Vapendavir-d5, to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, followed by a rapid chromatographic separation. This method is suitable for pharmacokinetic studies and other research applications requiring precise measurement of Vapendavir concentrations in a biological matrix.

Introduction

Vapendavir is an investigational antiviral drug that acts as a capsid-binding inhibitor, showing broad-spectrum activity against rhinoviruses and other enteroviruses. To support its clinical development, a reliable bioanalytical method is essential for the accurate quantification of Vapendavir in biological samples. LC-MS/MS offers high selectivity and sensitivity, making it the preferred platform for such analyses. The use of a deuterated internal standard like this compound is critical as it co-elutes with the analyte, effectively compensating for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the robustness of the assay.[1]

Experimental

Materials and Reagents

-

Vapendavir and this compound reference standards

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid, LC-MS grade

-

Human plasma (K2EDTA)

LC-MS/MS Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard Solutions

Stock solutions of Vapendavir and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions with a 50:50 mixture of acetonitrile and water. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working standard solutions into blank human plasma.

Sample Preparation

A protein precipitation method was used for sample preparation. To 100 µL of plasma sample (calibration standard, QC, or unknown), 20 µL of this compound internal standard working solution (e.g., 100 ng/mL) was added and vortexed. Subsequently, 300 µL of acetonitrile was added to precipitate the plasma proteins. The mixture was vortex-mixed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes. The supernatant was transferred to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The following table summarizes the chromatographic and mass spectrometric conditions.

| Parameter | Condition |

| Chromatography | |

| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Gradient | 20% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 20% B and equilibrate for 1 minute. |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Vapendavir Transition | m/z 383.2 → 199.1 |

| This compound Transition | m/z 388.2 → 204.1 |

| Dwell Time | 100 ms |

| Collision Energy | Optimized for each transition |

| Ion Source Temperature | 500 °C |

Quantitative Data Summary

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |

| Vapendavir | 383.2 | 199.1 | Positive |

| This compound | 388.2 | 204.1 | Positive |

Note: The exact m/z values are based on the protonated molecules [M+H]+. The exact mass of Vapendavir is 382.2005 Da[2][3] and this compound is approximately 387.23 Da.

Experimental Workflow Diagram

Caption: Workflow for the bioanalysis of Vapendavir.

Signaling Pathway Diagram (Hypothetical Mechanism of Action)

Caption: Vapendavir's proposed mechanism of action.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Vapendavir in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and precision of the results. This method is a valuable tool for supporting the clinical development of Vapendavir.

References

Application Note: Quantitative Analysis of Vapendavir in Human Plasma using a Validated LC-MS/MS Method with Vapendavir-d5 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Vapendavir in human plasma. The method utilizes Vapendavir-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The method has been validated for linearity, precision, accuracy, and sensitivity, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring of Vapendavir.

Introduction

Vapendavir is an investigational antiviral drug that acts as a capsid binder, targeting rhinoviruses and other enteroviruses. By binding to a hydrophobic pocket in the viral capsid, Vapendavir prevents the conformational changes necessary for the virus to enter host cells, thereby inhibiting viral replication. Accurate quantification of Vapendavir in biological matrices is essential for its clinical development, enabling the characterization of its pharmacokinetic profile and the establishment of a therapeutic window. The use of a deuterated internal standard, this compound, is critical for correcting potential matrix effects and variations during sample processing and analysis, leading to reliable and reproducible results.

Mechanism of Action: Viral Capsid Binding

Vapendavir's mechanism of action involves the direct inhibition of viral entry into the host cell.

Caption: Vapendavir's mechanism of action.

Experimental Protocols

Materials and Reagents

-

Vapendavir analytical standard (≥98% purity)

-

This compound internal standard (≥98% purity, isotopic purity ≥99%)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (≥99%)

-

Human plasma (K2-EDTA as anticoagulant)

Stock and Working Solutions

-

Vapendavir Stock Solution (1 mg/mL): Accurately weigh and dissolve Vapendavir in methanol.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Vapendavir Working Solutions: Serially dilute the Vapendavir stock solution with 50:50 (v/v) acetonitrile:water to prepare calibration standards and quality control (QC) samples.

-

This compound Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

Sample Preparation: Protein Precipitation

-

Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

-

Add 50 µL of the appropriate calibration standard, QC, or plasma sample to the corresponding tube.

-

Add 150 µL of the this compound working solution (100 ng/mL in acetonitrile) to each tube. This solution also acts as the protein precipitation agent.

-

Vortex each tube for 30 seconds to ensure thorough mixing.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography

| Parameter | Condition |

| HPLC System | A standard UHPLC system |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient | 10% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 10% B |

Mass Spectrometry

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Vapendavir: 383.2 -> 192.1, this compound: 388.2 -> 197.1 |

| Ion Source Temp. | 500°C |

| Capillary Voltage | 3500 V |

Experimental Workflow

The following diagram illustrates the key steps in the quantitative analysis of Vapendavir.

Caption: Experimental workflow for Vapendavir analysis.

Quantitative Data Summary

The developed method was validated according to standard bioanalytical method validation guidelines. A summary of the quantitative performance is presented below.

Calibration Curve

| Analyte | Concentration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |

| Vapendavir | 1 - 1000 | Linear (1/x²) | > 0.995 |

Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |

| Low | 3 | ≤ 10.0 | 90.0 - 110.0 | ≤ 10.0 | 90.0 - 110.0 |

| Medium | 100 | ≤ 10.0 | 90.0 - 110.0 | ≤ 10.0 | 90.0 - 110.0 |

| High | 800 | ≤ 10.0 | 90.0 - 110.0 | ≤ 10.0 | 90.0 - 110.0 |

Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| Vapendavir | > 85 | 95 - 105 |

| This compound | > 85 | 95 - 105 |

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantitative determination of Vapendavir in human plasma. The use of a stable isotope-labeled internal standard, a straightforward protein precipitation sample preparation, and a rapid LC-MS/MS analysis makes this method well-suited for high-throughput applications in clinical and preclinical studies. The validation data demonstrates that the method meets the criteria for accuracy, precision, and linearity, ensuring the generation of high-quality data for pharmacokinetic and therapeutic drug monitoring of Vapendavir.

Application Note: High-Throughput Quantification of Vapendavir in Human Plasma using Automated Protein Precipitation

References

- 1. researchgate.net [researchgate.net]

- 2. Detection and quantification of Covid-19 antiviral drugs in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A Simple and Rapid LC-MS/MS Method for the Quantification of Nirmatrelvir/Ritonavir in Plasma of Patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vapendavir | C21H26N4O3 | CID 504457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Development of an HPLC–UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]

Method Development for Vapendavir Detection in Biological Samples: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vapendavir is a potent antiviral compound that acts as an enteroviral capsid binder.[1] It targets a hydrophobic pocket within the viral capsid protein VP1, preventing the virus from attaching to and entering host cells.[2][3] This mechanism of action makes Vapendavir a promising candidate for the treatment of infections caused by a broad range of rhinoviruses and other enteroviruses.[4] To support preclinical and clinical development, robust and reliable bioanalytical methods are essential for the quantitative determination of Vapendavir in biological matrices. This document provides detailed application notes and protocols for the detection of Vapendavir in biological samples using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

These protocols are based on established methods for the analysis of other antiviral drugs with similar physicochemical properties, providing a strong foundation for method development and validation in your laboratory.

Signaling Pathway and Mechanism of Action

Vapendavir's antiviral activity is achieved by interfering with the initial stages of the viral lifecycle. By binding to the VP1 capsid protein, it stabilizes the viral particle and inhibits the conformational changes required for receptor binding and subsequent uncoating, thereby preventing the release of the viral genome into the host cell.[2][5]

Caption: Vapendavir's mechanism of action.

Experimental Protocols

The following are detailed protocols for the quantification of Vapendavir in biological samples, primarily plasma and serum. These methods are adaptable and should be validated in your laboratory according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance).

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is suitable for routine analysis and therapeutic drug monitoring where high sensitivity is not the primary requirement.

1. Sample Preparation (Protein Precipitation)

Protein precipitation is a simple and effective method for removing the majority of proteins from plasma or serum samples.[6]

-

To 100 µL of plasma or serum sample in a microcentrifuge tube, add 200 µL of acetonitrile (containing an appropriate internal standard, e.g., a structurally similar compound not present in the sample).[7]

-

Vortex the mixture for 2 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 14,000 x g for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean HPLC vial for analysis.

2. HPLC-UV Operating Conditions

The following are typical starting conditions that should be optimized for your specific instrument and column.

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic elution with a mixture of 0.05 M phosphate buffer (pH 3.5) and acetonitrile (e.g., 76:24 v/v)[8] |

| Flow Rate | 1.0 mL/min[8] |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| UV Detection | Wavelength to be determined based on Vapendavir's UV absorbance maximum (typically scanned from 200-400 nm) |

3. Data Analysis and Quantification

-

A calibration curve should be prepared by spiking known concentrations of Vapendavir into a blank biological matrix.

-

The peak area ratio of Vapendavir to the internal standard is plotted against the nominal concentration.

-

Linear regression analysis is used to determine the concentration of Vapendavir in unknown samples.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity, making it the gold standard for bioanalytical studies, especially for pharmacokinetic analysis where low concentrations of the drug need to be accurately measured.[9]

1. Sample Preparation (Protein Precipitation)

The same protein precipitation protocol as described for the HPLC-UV method can be used.

2. LC-MS/MS Operating Conditions

These are example conditions and require optimization.

| Parameter | Recommended Condition |

| Column | C18 or similar reverse-phase UPLC/HPLC column (e.g., 2.1 x 50 mm, 1.7 µm)[10] |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient Elution | A linear gradient from low to high organic phase (e.g., 5% to 95% B over 3-5 minutes) |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5-10 µL |

| Ionization Mode | Electrospray Ionization (ESI) in positive or negative mode (to be optimized for Vapendavir) |

| Mass Spectrometer | Triple quadrupole |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

3. MRM Transition Optimization

The precursor and product ions for Vapendavir and the internal standard must be determined by infusing a standard solution into the mass spectrometer. The collision energy and other MS parameters should be optimized to achieve the highest signal intensity.

Experimental Workflow

The general workflow for analyzing Vapendavir in biological samples is outlined below.

Caption: Vapendavir bioanalytical workflow.

Data Presentation

The following tables summarize typical validation parameters for bioanalytical methods based on published data for other antiviral drugs. These values should be established specifically for the Vapendavir assay in your laboratory.

Table 1: HPLC-UV Method Performance (Example)

| Parameter | Typical Performance | Reference |

| Linearity Range | 0.03 - 20 µg/mL | [8] |

| Correlation Coefficient (r²) | > 0.995 | [8] |

| Limit of Detection (LOD) | 0.009 µg/mL | [8] |

| Limit of Quantification (LOQ) | 0.03 µg/mL | [8] |

| Intra-day Precision (%RSD) | < 15% | [11] |

| Inter-day Precision (%RSD) | < 15% | [11] |

| Accuracy (% Recovery) | 85 - 115% | [11] |

Table 2: LC-MS/MS Method Performance (Example)

| Parameter | Typical Performance | Reference |

| Linearity Range | 0.5 - 5000 ng/mL | [12] |

| Correlation Coefficient (r²) | > 0.998 | [9] |

| Limit of Detection (LOD) | ~0.15 ng/mL (Estimated from LLOQ) | [12] |

| Limit of Quantification (LOQ) | 0.5 ng/mL | [12] |

| Intra-day Precision (%CV) | < 7.2% | [9] |

| Inter-day Precision (%CV) | < 8.0% | [9] |

| Accuracy (% Bias) | Within ±15% | [10] |

| Extraction Recovery | > 77% | [12] |

Conclusion

The HPLC-UV and LC-MS/MS methods outlined in these application notes provide a solid framework for the development and validation of a robust bioanalytical assay for Vapendavir in biological matrices. The choice of method will depend on the specific requirements of the study, with LC-MS/MS being the preferred method for studies requiring high sensitivity and selectivity. It is imperative that any method is fully validated in accordance with regulatory standards to ensure the generation of reliable data for pharmacokinetic, toxicokinetic, and clinical studies.

References

- 1. mdpi.com [mdpi.com]

- 2. Comparative analysis of the molecular mechanism of resistance to vapendavir across a panel of picornavirus species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative analysis of the molecular mechanism of resistance to vapendavir across a panel of picornavirus species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The capsid binder Vapendavir and the novel protease inhibitor SG85 inhibit enterovirus 71 replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Simple and Rapid LC-MS/MS Method for the Quantification of Nirmatrelvir/Ritonavir in Plasma of Patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HPLC/UV approach method for the first simultaneous estimation of molnupiravir and ertapenem as a binary mixture in human plasma and dosage form as a regimen for COVID-19 treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development and validation of a sensitive, fast and simple LC-MS / MS method for the quantitation of favipiravir in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development and Full Validation of a Bioanalytical Method for Quantifying Letermovir in Human Plasma Using Ultra-Performance Liquid Chromatography Coupled with Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of an HPLC–UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development and validation of a simple, selective, and sensitive LC-MS/MS assay for the quantification of remdesivir in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Vapendavir in Viral Replication Assays

Introduction

Vapendavir is a potent, orally bioavailable antiviral compound that targets the capsid of picornaviruses, a large family of non-enveloped, single-stranded, positive-sense RNA viruses.[1][2] This family includes human rhinoviruses (HRV), the primary cause of the common cold, and enteroviruses such as enterovirus 71 (EV71), which can cause hand, foot, and mouth disease and severe neurological complications.[1][2] Vapendavir is currently in clinical development for the treatment of rhinovirus infections.[1][2]

The deuterated form, Vapendavir-d5, serves as an internal standard for the quantification of Vapendavir in biological samples using mass spectrometry.[3][4] This ensures accurate measurement of drug concentration in pharmacokinetic and pharmacodynamic studies, which is critical for drug development.

These application notes provide detailed protocols for utilizing Vapendavir in viral replication assays to determine its antiviral efficacy.

Mechanism of Action

Vapendavir is a capsid-binding agent.[5][6] It inhibits viral replication by inserting into a hydrophobic pocket within the viral protein 1 (VP1) of the picornavirus capsid.[6] This binding stabilizes the capsid, preventing the conformational changes necessary for viral uncoating and the subsequent release of the viral RNA into the host cell cytoplasm.[6][7] By blocking this crucial early step in the viral life cycle, Vapendavir effectively halts the replication process.

Quantitative Data

The antiviral activity of Vapendavir has been demonstrated against a range of enteroviruses. The following table summarizes the 50% effective concentration (EC50) values for Vapendavir against various EV71 strains.

| Virus | Genogroup | Cell Line | Assay Type | Average EC50 (µM) | Reference |

| Enterovirus 71 (EV71) | A, B, C | - | CPE Reduction | 0.7 | [1] |

| Enterovirus 71 (EV71) | - | - | - | 0.5 - 1.4 | [5] |

CPE: Cytopathic Effect

Experimental Protocols

Protocol 1: Cytopathic Effect (CPE) Reduction Assay

This assay is used to determine the concentration of Vapendavir required to protect cells from virus-induced cell death.

Materials:

-

Vapendavir

-

This compound (for analytical standards)

-

Cell culture medium (e.g., MEM)

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Host cells permissive to the virus of interest (e.g., HeLa, Vero)

-

Virus stock with a known titer

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTS, MTT)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count host cells.

-

Seed the cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

-

Incubate the plates at 37°C in a 5% CO2 incubator.

-

-

Compound Preparation:

-

Prepare a stock solution of Vapendavir in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of Vapendavir in cell culture medium to achieve the desired final concentrations.

-

-

Infection and Treatment:

-

When the cell monolayer is confluent, remove the growth medium.

-

Add the diluted Vapendavir to the wells.

-

Infect the cells with the virus at a multiplicity of infection (MOI) that causes complete CPE in 3-5 days.

-

Include a virus control (cells + virus, no compound) and a cell control (cells only, no virus or compound).

-

Incubate the plates at 37°C in a 5% CO2 incubator.

-

-

Assessment of CPE:

-

Monitor the plates daily for the appearance of CPE.

-

When the virus control wells show complete CPE, assess cell viability using a reagent such as MTS.

-

Measure the absorbance using a plate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the cell control.

-

Plot the percentage of viability against the log of the Vapendavir concentration.

-

Determine the EC50 value, which is the concentration of Vapendavir that protects 50% of the cells from virus-induced death, using a non-linear regression analysis.

-

Protocol 2: Plaque Reduction Assay

This assay measures the ability of Vapendavir to inhibit the formation of viral plaques, which are localized areas of cell death in a monolayer.

Materials:

-

Same as Protocol 1, with the addition of:

-

Overlay medium (e.g., medium containing agarose or methylcellulose)

-

Crystal violet solution

Procedure:

-

Cell Seeding:

-

Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

-

-

Infection and Treatment:

-

Prepare serial dilutions of the virus stock.

-

Remove the growth medium from the cell monolayers and infect with a dilution of virus that will produce 50-100 plaques per well.

-

Allow the virus to adsorb for 1-2 hours at 37°C.

-

Prepare the overlay medium containing different concentrations of Vapendavir.

-

After the adsorption period, remove the virus inoculum and add the Vapendavir-containing overlay medium.

-

-

Plaque Formation:

-

Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 3-7 days).

-

-

Plaque Visualization and Counting:

-

Fix the cells with a solution such as 10% formalin.

-

Stain the cells with crystal violet solution.

-

Wash the plates with water and allow them to dry.

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each Vapendavir concentration compared to the virus control.

-

Determine the EC50 value, which is the concentration of Vapendavir that reduces the number of plaques by 50%.

-

Role of this compound in Research

This compound is a stable isotope-labeled version of Vapendavir, where five hydrogen atoms have been replaced with deuterium.[4][8] This modification makes it heavier than the parent compound, allowing it to be distinguished by a mass spectrometer.

In a research setting, this compound is used as an internal standard in quantitative bioanalysis. When measuring the concentration of Vapendavir in a biological sample (e.g., plasma, tissue homogenate), a known amount of this compound is added to the sample before processing. Since Vapendavir and this compound have nearly identical chemical and physical properties, they behave similarly during sample extraction and analysis. By comparing the mass spectrometry signal of Vapendavir to that of this compound, researchers can accurately determine the concentration of Vapendavir in the original sample, correcting for any loss that may have occurred during sample preparation.

Conclusion

Vapendavir is a promising antiviral agent with a well-defined mechanism of action against a broad range of picornaviruses. The protocols outlined above provide a framework for researchers to evaluate the in vitro efficacy of Vapendavir in viral replication assays. The use of this compound as an internal standard is essential for the accurate quantification of Vapendavir in preclinical and clinical studies, supporting its further development as a therapeutic agent.

References

- 1. The Capsid Binder Vapendavir and the Novel Protease Inhibitor SG85 Inhibit Enterovirus 71 Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. This compound - Applications - CAT N°: 31320 [bertin-bioreagent.com]

- 4. This compound - Cayman Chemical [bioscience.co.uk]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Comparative analysis of the molecular mechanism of resistance to vapendavir across a panel of picornavirus species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound CAS#: 2738376-73-1 [m.chemicalbook.com]

Application Notes and Protocols for Cell-Based Assays of Vapendavir Antiviral Activity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the antiviral activity of Vapendavir, a potent enteroviral capsid binder, using established cell-based assays. Detailed protocols for key experiments are provided to ensure reproducibility and accurate assessment of the compound's efficacy and safety profile.

Introduction to Vapendavir

Vapendavir (formerly BTA798) is an investigational antiviral compound that targets the hydrophobic pocket within the viral capsid of picornaviruses, a large family of non-enveloped, single-stranded RNA viruses.[1] This family includes significant human pathogens such as rhinoviruses (the primary cause of the common cold) and enteroviruses, including poliovirus, coxsackieviruses, and enterovirus 71 (EV71), which can cause a range of illnesses from mild hand, foot, and mouth disease to severe neurological complications.[1][2] By binding to the capsid, Vapendavir stabilizes the virion, preventing the conformational changes necessary for uncoating and the release of the viral genome into the host cell, thus inhibiting a critical early stage of viral replication.[1]

Mechanism of Action: Capsid Binding and Viral Entry Inhibition

Vapendavir's mechanism of action is centered on its ability to function as a capsid-binding agent. It inserts into a hydrophobic pocket located beneath the "canyon" floor of the viral capsid protein VP1.[1] This binding stabilizes the capsid, preventing the conformational changes that are essential for receptor binding and subsequent uncoating, ultimately blocking the release of the viral RNA into the cytoplasm.[1]

Data Presentation: In Vitro Antiviral Activity and Cytotoxicity of Vapendavir

The following tables summarize the quantitative data on Vapendavir's antiviral efficacy and cytotoxicity. The Selectivity Index (SI), a crucial parameter for evaluating a compound's therapeutic potential, is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). A higher SI value indicates greater selectivity for antiviral activity over cellular toxicity.

Table 1: Antiviral Activity of Vapendavir against Enterovirus 71 (EV71) Strains

| Virus Genogroup | Average EC50 (µM) |

| A | 0.842 ± 0.325 |

| B2 | 0.671 ± 0.321 |

| B5 | 0.498 ± 0.236 |

| C2 | 0.957 ± 0.074 |

| C4 | 0.739 ± 0.248 |

Data represents the mean ± standard deviation from at least three independent experiments.[3]

Table 2: Antiviral Activity and Cytotoxicity Profile of Vapendavir

| Cell Line | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |